molecular formula C₆¹³C₄H₁₆N₂O₈ B1146802 Ethylenediaminetetraacetic acid CAS No. 470462-56-7

Ethylenediaminetetraacetic acid

Cat. No.: B1146802
CAS No.: 470462-56-7
M. Wt: 296.21
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Description

Ethylenediaminetetraacetic acid, also known as this compound, is a widely used aminopolycarboxylic acid. This compound is known for its ability to bind to metal ions, forming stable water-soluble complexes. It is commonly used in various industries, including pharmaceuticals, food, and cosmetics, due to its chelating properties .

Mechanism of Action

Target of Action

Edetic acid, also known as ethylenediaminetetraacetic acid (EDTA), is a chelating agent . Its primary targets are a variety of polyvalent cations . These include lead, zinc, cadmium, copper, iron, and manganese . The role of these targets is significant in various biochemical processes in the body.

Mode of Action

Edetic acid interacts with its targets by forming stable chelates with divalent and trivalent metals . A stable chelate will form with any metal that has the ability to displace calcium from the molecule . This feature is shared by lead, zinc, cadmium, manganese, iron, and mercury .

Biochemical Pathways

The formation of chelates with divalent and trivalent metals affects various biochemical pathways. For instance, it can inhibit the action of certain enzymes that require Mg2+ . The chelation of these metals results in their sequestration, preventing them from participating in their usual biochemical roles.

Pharmacokinetics

Edetic acid forms a water-soluble complex with divalent or trivalent metals, which can be excreted in the urine . In theory, 1 g of edetate calcium can theoretically bind 620 mg of lead, but in reality, only about 5 mg per gram is actually excreted into the urine in lead poisoned patients .

Result of Action

The molecular and cellular effects of edetic acid’s action primarily involve the reduction of blood levels and depot stores of lead in lead poisoning (acute and chronic) and lead encephalopathy, in both pediatric populations and adults . It also chelates and eliminates zinc from the body .

Action Environment

Environmental factors can influence the action, efficacy, and stability of edetic acid. For instance, once EDTA is present in the aquatic environment, its speciation will depend on the water quality and the presence of trace metals with which it will combine . Furthermore, human exposure to edetic acid arises directly from its use in food additives, medicines, and personal care .

Biochemical Analysis

Biochemical Properties

Edetic acid is a chelating agent that sequesters a variety of polyvalent cations . It binds to metal ions, especially iron and calcium, forming water-soluble complexes . This ability to bind and form complexes with metal ions plays a crucial role in various biochemical reactions.

Cellular Effects

In tissue culture, Edetic acid is used as a chelating agent that binds to calcium and prevents joining of cadherins between cells, preventing clumping of cells grown in liquid suspension, or detaching adherent cells for passaging . This indicates that Edetic acid can influence cell function and cellular processes.

Molecular Mechanism

The pharmacologic effects of Edetic acid are due to the formation of chelates with divalent and trivalent metals . A stable chelate will form with any metal that has the ability to displace calcium from the molecule, a feature shared by lead, zinc, cadmium, manganese, iron, and mercury .

Temporal Effects in Laboratory Settings

It is known that Edetic acid is used in various laboratory applications, including as a scavenger of metal ions .

Dosage Effects in Animal Models

It is used in the reduction of blood levels and depot stores of lead in lead poisoning (acute and chronic) and lead encephalopathy, in both pediatric populations and adults .

Metabolic Pathways

Edetic acid is not metabolized to a significant extent . It primarily acts as a chelating agent, binding to various metal ions and forming water-soluble complexes .

Transport and Distribution

Edetic acid is excreted primarily by the kidney, with about 50% excreted in one hour and over 95% within 24 hours . This suggests that it is distributed within the body and then rapidly excreted.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylenediaminetetraacetic acid is synthesized through the reaction of ethylenediamine with chloroacetic acid. The process involves the following steps:

    Reaction of Ethylenediamine with Chloroacetic Acid: Ethylenediamine reacts with chloroacetic acid in an aqueous medium to form this compound.

    Neutralization: The resulting solution is neutralized with sodium hydroxide to obtain the disodium salt of edetic acid.

    Purification: The product is purified through crystallization.

Industrial Production Methods: In industrial settings, edetic acid is produced on a large scale using similar synthetic routes. The process involves the use of large reactors and continuous purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Ethylenediaminetetraacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethylenediaminetetraacetic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ethylenediaminetetraacetic acid is often compared with other chelating agents, such as:

    Ethyleneglycol-bis(β-aminoethyl ether)-N,N,N’,N’-tetraacetic acid (EGTA): Similar to edetic acid but has a higher affinity for calcium ions.

    Diethylenetriaminepentaacetic acid (DTPA): Has a higher chelating capacity and is used in medical imaging.

    Nitrilotriacetic acid (NTA): A simpler chelating agent with fewer carboxyl groups.

Uniqueness: this compound is unique due to its versatility and wide range of applications across different fields. Its ability to form stable complexes with a variety of metal ions makes it an essential compound in both scientific research and industrial applications .

Properties

IUPAC Name

2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid
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InChI

InChI=1S/C10H16N2O8/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)
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InChI Key

KCXVZYZYPLLWCC-UHFFFAOYSA-N
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Canonical SMILES

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
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Molecular Formula

C10H16N2O8, Array
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Related CAS

10058-42-1 (iron(3+) salt), 139-33-3 (di-hydrochloride salt), 17421-79-3 (mono-hydrochloride salt), 2001-94-7 (di-potassium salt), 24669-13-4 (chromium salt), 53404-51-6 (mono-potassium salt), 6381-92-6 (di-hydrochloride salt, di-hydrate), 7379-27-3 (potassium salt), 7379-28-4 (hydrochloride salt), 76353-66-7 (calcium,hydrochloride salt)
Record name Edetic acid [INN:BAN:NF]
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DSSTOX Substance ID

DTXSID6022977
Record name Ethylenediaminetetraacetic acid
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Molecular Weight

292.24 g/mol
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Physical Description

Ethylenediamine tetraacetic acid is a colorless crystalline solid. It is slightly soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in chemical analysis, to make detergents and cleaning compounds, and for many other uses., Dry Powder; Dry Powder, Liquid; Liquid; NKRA; Other Solid; Pellets or Large Crystals, Clear crystals; [CAMEO], Solid, COLOURLESS CRYSTALS OR WHITE POWDER.
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Record name Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-
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Solubility

SOL IN SOLN OF ALKALI HYDROXIDES, Insoluble in common organic solvents, In water, 1,000 mg/L at 25 °C, 9.26e+00 g/L, Solubility in water, g/100ml at 20 °C: 0.05 (very poor)
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Density

0.86 at 68 °F (USCG, 1999) - Less dense than water; will float, Relative density (water = 1): 0.86
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Vapor Pressure

1.50X10-12 mm Hg at 25 °C /Extrapolated/
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Mechanism of Action

The pharmacologic effects of edetate calcium disodium are due to the formation of chelates with divalent and trivalent metals. A stable chelate will form with any metal that has the ability to displace calcium from the molecule, a feature shared by lead, zinc, cadmium, manganese, iron and mercury. The amounts of manganese and iron metabolized are not significant. Copper is not mobilized and mercury is unavailable for chelation because it is too tightly bound to body ligands or it is stored in inaccessible body compartments. The excretion of calcium by the body is not increased following intravenous administration of edetate calcium disodium, but the excretion of zinc is considerably increased., Effects on rat liver glucocorticoid receptor in vitro was studied. At 4 °C, 10 mmole EDTA had a stablizing effect on unbound hepatic glucocorticoid receptors. Apparently, endogenous metal ions are involved in the processes of glucocorticoid-receptor complex stabilization and transformation.
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Impurities

Salts of NTA, N-(carboxymethyl) glycine, and of glycine ... Glycolic acid salts are formed from the reaction of sodium cyanide and formaldehyde., Very small amounts of the impurity, nitrilotriacetate, can be found in EDTA. Nitrilotriacetate is a potential oral carcinogen in rats in large doses. This is not a concern for human exposure given the low concentrations of use of EDTA and the poor dermal absorption of EDTA. Also, although nitrilotriacetate is readily absorbed from the GI tract of the rat, it is poorly absorbed in man.
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Color/Form

Crystals from water, Colorless crystals

CAS No.

60-00-4, 688-55-1, 62-33-9
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Melting Point

245 °C, MP: 240-241 °C (decomposes). The free acid tends to carboxylate when heated to temps of 150 °C. Stable on storage and on boiling in aqueous solution.
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